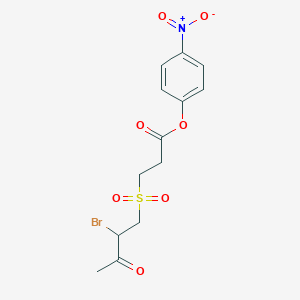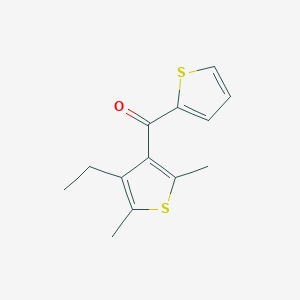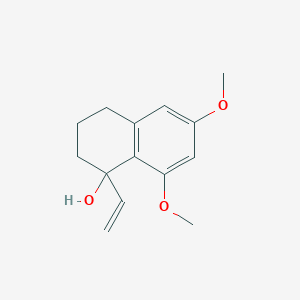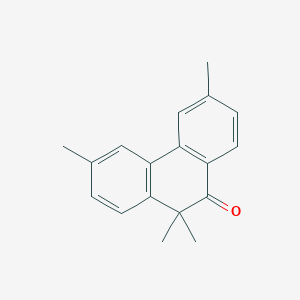
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is an organic compound that features a nitrophenyl group, a brominated oxobutane moiety, and a sulfonyl propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate typically involves multiple steps:
Formation of the 4-nitrophenyl ester: This can be achieved by reacting 4-nitrophenol with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.
Bromination of the oxobutane moiety: The oxobutane moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate can undergo various types of chemical reactions:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Aminophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate.
Hydrolysis: 4-Nitrophenol and 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and reduction reactions.
Biology: Potential use in the study of enzyme mechanisms, particularly those involving esterases and sulfatases.
Medicine: Investigated for its potential as a prodrug, where the active drug is released upon enzymatic cleavage.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate involves its interaction with nucleophiles and enzymes:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion.
Enzymatic cleavage: Esterases and sulfatases can hydrolyze the ester and sulfonyl bonds, respectively, releasing the active components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: A simpler ester used in similar enzymatic studies.
2-Bromo-3-oxobutanoic acid: Shares the brominated oxobutane moiety but lacks the nitrophenyl and sulfonyl groups.
4-Nitrophenyl sulfonate: Contains the nitrophenyl and sulfonyl groups but lacks the brominated oxobutane moiety.
Uniqueness
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
58936-00-8 |
|---|---|
Molekularformel |
C13H14BrNO7S |
Molekulargewicht |
408.22 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-(2-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c1-9(16)12(14)8-23(20,21)7-6-13(17)22-11-4-2-10(3-5-11)15(18)19/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
AAQAEDDNSQTMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CS(=O)(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)





![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
